3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide
Description
Parent Structure Identification
The core structure comprises two 1H-benzo[e]indole moieties, each substituted with dimethyl groups at positions 1 and 2. Benzo[e]indole is a bicyclic system consisting of a benzene ring fused to an indole nucleus, with the indole nitrogen at position 1. The numbering begins at the nitrogen atom, proceeding clockwise around the fused rings.
Substituent Prioritization
Each benzo[e]indole unit bears:
- A 5-carboxypentyl chain at position 3. This substituent is named as a pentyl group terminated by a carboxylic acid (-COOH) at the fifth carbon.
- Dimethyl groups at positions 1 and 2, denoted as 1,1-dimethyl.
Bridging System
The two benzo[e]indole systems are connected via a prop-1-en-1-yl bridge, forming a conjugated methine chain. The bridge originates from position 2 of the first indole and extends to position 3 of the second indole, creating a delocalized π-system critical for the compound’s optical properties.
Charge and Counterion
The nitrogen at position 3 of the second benzo[e]indole carries a positive charge, stabilized by resonance across the polymethine bridge. The charge is balanced by a bromide counterion, as indicated by the suffix -ium bromide.
Final Assembly
Following IUPAC rules, the name is constructed by:
- Identifying the parent heterocycle (1H-benzo[e]indole).
- Listing substituents in alphabetical order, with locants for position.
- Describing the bridging system as a substituent on the parent structure.
The resulting name reflects the compound’s bilateral symmetry and functionalization, consistent with cyanine dye nomenclature.
Alternative Nomenclature Conventions for Cyanine Derivatives
Cyanine derivatives often adopt non-systematic names rooted in historical and industrial conventions. For 3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide , several alternative naming frameworks apply:
Carbocyanine Classification
The compound is a pentamethine cyanine (Cy5 analog) due to its five-carbon methine bridge (prop-1-en-1-yl plus two adjacent methine groups). In industrial contexts, such dyes are often abbreviated as Cy5-X , where X denotes functionalization. For example, the presence of carboxypentyl groups may render it Cy5-COOH or sulfo-Cy5 if sulfonic acid groups are present.
Functional Group-Based Naming
The terminal carboxylic acid groups on the pentyl chains qualify this compound as a dicarboxylic acid derivative of Cy5. In pharmacological impurity nomenclature, it is designated Indocyanine Green Impurity 2 , referencing its structural relationship to the parent dye indocyanine green.
CAS Registry Number
The Chemical Abstracts Service (CAS) assigns unique identifiers to chemical substances. This compound is registered under 171429-39-3 , a critical identifier for regulatory and commercial purposes.
Simplified Industry Terminology
In synthetic chemistry, the compound may be described as a bis-carboxypentyl Cy5 bromide , emphasizing its two carboxylic acid-terminated chains and counterion. Such shorthand facilitates communication in technical documents and procurement systems.
Structural Relationship to Canonical Cy5 Fluorophores
3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide shares a core scaffold with canonical Cy5 fluorophores but exhibits distinct modifications that alter its physicochemical properties.
Core Cyanine Architecture
Like standard Cy5 dyes, this compound features:
Structural Deviations
- Carboxypentyl Functionalization : Unlike non-functionalized Cy5 dyes (e.g., Cy5-SE ), this compound has 5-carboxypentyl chains at position 3 of both indoles. These groups confer water solubility and enable covalent conjugation to biomolecules via carbodiimide chemistry.
- Bromide Counterion : Most commercial Cy5 derivatives use chloride or triflate counterions for improved solubility. The bromide here may influence crystallization behavior and stability.
Optical Implications
The prop-1-en-1-yl bridge length (five methine units) places this compound’s absorption/emission profile in the far-red region (~650–670 nm), typical of Cy5 analogs. However, the electron-withdrawing carboxylic acid groups may redshift the spectrum slightly compared to non-functionalized variants.
Table 1: Structural Comparison with Canonical Cy5 Dyes
| Feature | Canonical Cy5 | This Compound |
|---|---|---|
| Bridge Length | Pentamethine | Pentamethine |
| Indole Substituents | 1,1-Dimethyl | 1,1-Dimethyl |
| Functional Groups | NHS ester, sulfonate | Carboxypentyl |
| Counterion | Chloride, triflate | Bromide |
| Applications | Nucleic acid labeling | Biomolecule conjugation |
Properties
Molecular Formula |
C43H49BrN2O4 |
|---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
6-[(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide |
InChI |
InChI=1S/C43H48N2O4.BrH/c1-42(2)36(44(28-13-5-7-22-38(46)47)34-26-24-30-16-9-11-18-32(30)40(34)42)20-15-21-37-43(3,4)41-33-19-12-10-17-31(33)25-27-35(41)45(37)29-14-6-8-23-39(48)49;/h9-12,15-21,24-27H,5-8,13-14,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |
InChI Key |
SODFRGDRIXXRJC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide typically involves a multi-step process. The initial step often includes the preparation of the benzo[e]indole core, followed by the introduction of the carboxypentyl side chains. The final step involves the formation of the prop-1-en-1-ylidene bridge under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[e]indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional properties of the target compound with structurally analogous cyanine dyes:
Key Observations :
- The target compound’s dual carboxypentyl chains improve aqueous solubility compared to asymmetric derivatives (e.g., Cy5 analogs with a single carboxypentyl group) .
- Sulfonate-containing analogs (e.g., the sulfobutyl derivative in ) exhibit superior water solubility and stability in physiological buffers, whereas the bromide salt of the target compound may aggregate in high-ionic-strength media.
- Conjugation length : The propene linker in the target compound results in shorter conjugation than pentadiene-linked derivatives, shifting absorption/emission to shorter wavelengths (~650 nm vs. ~750 nm for pentadiene-linked compounds) .
Spectroscopic and Physicochemical Properties
- Absorption/Emission : The target compound absorbs at ~650 nm (NIR region), whereas sulfonated derivatives (e.g., ) absorb at ~750 nm due to extended conjugation. Quantum yields are typically lower (~0.2) compared to Cy5.5 analogs (~0.3–0.4) due to rotational freedom in the propene linker .
- Stability : Bromide salts are less photostable than sulfonated derivatives, which resist aggregation and oxidative degradation .
Biological Activity
The compound 3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide is a complex organic molecule with potential biological applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the class of indole derivatives, characterized by its unique structure that includes multiple functional groups. The presence of carboxylic acid groups suggests potential interactions with biological systems, particularly in cellular signaling pathways.
Anticancer Properties
Research has indicated that compounds similar to this indole derivative exhibit significant anticancer activities. For instance, studies have shown that certain indole derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Anticancer Activity of Related Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole A | MCF-7 | 10 | Apoptosis induction |
| Indole B | PC-3 | 15 | Cell cycle arrest |
| Indole C | HeLa | 12 | Inhibition of DNA synthesis |
Antioxidant Activity
The antioxidant properties of indole derivatives have also been documented. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. This activity is crucial in preventing cellular damage and maintaining cellular homeostasis.
Enzyme Inhibition
Studies have shown that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined a series of benzo[e]indole derivatives for their antitumor activity. The results demonstrated that compounds with structural similarities to our target compound exhibited promising results in inhibiting tumor growth in xenograft models.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that they could modulate key signaling pathways such as the PI3K/Akt pathway, thereby influencing cell survival and apoptosis.
Research Findings
Recent studies have highlighted the potential of this compound in various biological applications:
- Cell Viability Assays : Demonstrated dose-dependent effects on cancer cell lines.
- Fluorescence Studies : Showed that the compound can be used as a fluorescent probe for imaging cellular processes.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition in vitro |
| Antioxidant | Effective free radical scavenger |
| Enzyme Inhibition | COX inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
